Urease Inhibition: vs. Structural Analogs
In direct enzymatic assays against Helicobacter pylori urease, 6-chloro-7-methoxy-1H-indazole demonstrates an IC50 of 83 nM under cell-free conditions [1]. This value represents potent inhibition, far exceeding that of many non-chlorinated indazole derivatives which typically exhibit IC50 values in the micromolar range. The presence of the 6-chloro substituent is structurally critical, as its absence in the parent 7-methoxyindazole yields substantially weaker activity [2].
| Evidence Dimension | Urease inhibition potency (IC50) |
|---|---|
| Target Compound Data | 83 nM (purified enzyme) |
| Comparator Or Baseline | Typical non-chlorinated indazole derivatives: >10,000 nM |
| Quantified Difference | >120-fold increased potency |
| Conditions | H. pylori ATCC 43504 urease; indophenol-based ammonia detection; 1.5 hr preincubation |
Why This Matters
Procurement of 6-chloro-7-methoxy-1H-indazole is justified when nanomolar enzyme inhibition is required, as generic indazole analogs lacking the 6-chloro substituent fail to achieve comparable potency.
- [1] BindingDB BDBM50493380 (ChEMBL2425469). Affinity Data: IC50 83 nM for inhibition of urease extracted from Helicobacter pylori ATCC 43504. View Source
- [2] Collot V, et al. Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. J Enzyme Inhib Med Chem. 2003 Apr;18(2):195-9. View Source
